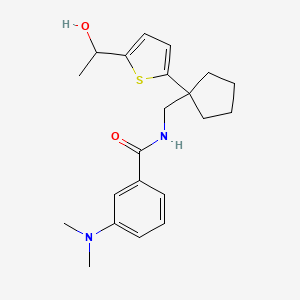

1-(Oxolan-2-yl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

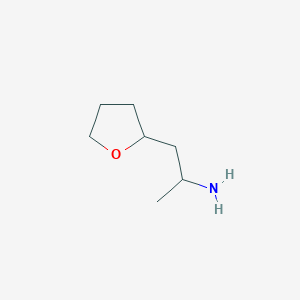

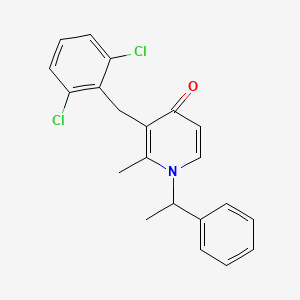

1-(Oxolan-2-yl)propan-2-amine, also known as (oxolan-2-yl)methylamine, is a chemical compound with a molecular weight of 143.23 . It is also referred to by its IUPAC name, N-(tetrahydro-2-furanylmethyl)-2-propanamine .

Molecular Structure Analysis

The InChI code for 1-(Oxolan-2-yl)propan-2-amine is 1S/C8H17NO/c1-7(2)9-6-8-4-3-5-10-8/h7-9H,3-6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D representation of the molecule.Scientific Research Applications

Metal-Free Photosensitization Protocol

A study by Patra et al. (2021) describes a metal-free photosensitization protocol for introducing both amine and alcohol functionalities into alkene substrates. This process is significant for the convergent synthesis of 1,2-aminoalcohols, a key structural component in high-value organic molecules, under mild conditions using oxime carbonate as a bifunctional reagent (Patra, Das, Daniliuc, & Glorius, 2021).

Corrosion Inhibition

Gao et al. (2007) synthesized tertiary amines, including 1-(Oxolan-2-yl)propan-2-amine derivatives, and investigated their efficacy as corrosion inhibitors for carbon steel. These amines showed promising results in retarding anodic dissolution of iron, highlighting their potential in corrosion science (Gao, Liang, & Wang, 2007).

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

Trifunović et al. (2010) developed an efficient synthesis method for N-substituted 1,3-oxazinan-2-ones, involving 1-(Oxolan-2-yl)propan-2-amine. This method features a three-component, one-pot reaction at room temperature, indicating its utility in the synthesis of chiral products and pharmaceutical compounds (Trifunović et al., 2010).

CO2 Absorption Research

Research by Mandal et al. (2003) explores the absorption of CO2 into aqueous blends of 2-amino-2-methyl-1-propanol and diethanolamine, which is relevant for understanding the interactions and reactions involving similar amines like 1-(Oxolan-2-yl)propan-2-amine. Their study contributes to the field of carbon capture and environmental chemistry (Mandal, Biswas, & Bandyopadhyay, 2003).

Biobased Amines for Material Chemistry

Froidevaux et al. (2016) discuss the synthesis of biobased amines, including those similar to 1-(Oxolan-2-yl)propan-2-amine, and their use as monomers in the creation of biobased polymers. Their review highlights the importance of these amines in various applications, such as automotive and health (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Plant Development and Defence

Cona et al. (2006) explore the role of amine oxidases, which are involved in the oxidative de-amination of polyamines like 1-(Oxolan-2-yl)propan-2-amine. Their study reveals the significance of these enzymes in plant growth, wound healing, and pathogen defense (Cona, Rea, Angelini, Federico, & Tavladoraki, 2006).

properties

IUPAC Name |

1-(oxolan-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(8)5-7-3-2-4-9-7/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYJKUGXJVDDGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2964554.png)

![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2964563.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-sulfonyl fluoride](/img/structure/B2964566.png)

![2-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2964570.png)